4,6-Dichloropicolinic acid

Description

Contextualization within Picolinic Acid Derivatives Research

Picolinic acid and its derivatives are a class of pyridine (B92270) carboxylic acids that have garnered substantial interest in various scientific fields. nih.govdovepress.com These compounds are recognized for their versatile applications, including their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comgoogle.com Research into picolinic acid derivatives is an active area, with studies focusing on creating new compounds with enhanced or specific properties. nih.govdovepress.com 4,6-Dichloropicolinic acid is one such derivative, and its study contributes to the broader understanding of how modifications to the picolinic acid structure can influence its chemical behavior and potential applications. The introduction of chlorine atoms to the pyridine ring, as seen in this compound, is a key area of investigation within this research domain. cymitquimica.com

Structural Characteristics and Chemical Significance of this compound

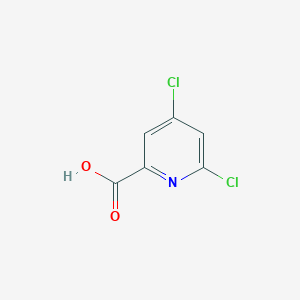

The chemical formula for this compound is C₆H₃Cl₂NO₂, and it has a molecular weight of approximately 192.00 g/mol . scbt.comsigmaaldrich.com It is typically a white to off-white crystalline solid. cymitquimica.com The structure of this compound is defined by a pyridine ring with two chlorine atoms substituted at the 4 and 6 positions and a carboxylic acid group at the 2 position. cymitquimica.com This specific arrangement of atoms and functional groups is crucial to its chemical identity and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃Cl₂NO₂ scbt.com |

| Molecular Weight | 192.001 g/mol scbt.com |

| Melting Point | 111-112 °C chemsrc.com |

| Boiling Point | 336.6 °C at 760 mmHg lookchem.com |

| LogP | 1.86 chemsrc.com |

| Physical Form | Solid sigmaaldrich.com |

This table is interactive. You can sort and filter the data by clicking on the headers.

Halogenation Patterns and their Influence on Chemical Properties

Halogenation, the process of introducing halogen atoms into a molecule, significantly impacts the chemical and physical properties of picolinic acid derivatives. vulcanchem.com In this compound, the two chlorine atoms have a profound effect. The position of these halogens on the pyridine ring is critical in determining the molecule's reactivity and electronic properties.

The electron-withdrawing nature of the chlorine atoms reduces the electron density of the pyridine ring, which can influence how the molecule interacts with other chemical species. This alteration of electron distribution can affect the acidity of the carboxylic acid group and the susceptibility of the ring to further chemical reactions. Research into different halogenation patterns on the picolinic acid scaffold is a strategy used to fine-tune the properties of these compounds for specific applications. rsc.org

Functional Group Analysis (Carboxylic Acid, Pyridine Ring, Chlorine Substituents)

The chemical behavior of this compound is a direct result of its constituent functional groups: the carboxylic acid, the pyridine ring, and the chlorine substituents.

Carboxylic Acid Group (-COOH): This functional group is responsible for the acidic nature of the compound. cymitquimica.com In infrared (IR) spectroscopy, carboxylic acids show a characteristic strong absorption band for the C=O bond, typically around 1700 cm⁻¹, and a very broad band for the O-H bond in the region of 3100 to 2800 cm⁻¹. libretexts.org The carboxylic acid group can participate in a variety of reactions, including deprotonation to form a carboxylate salt, esterification with alcohols, and amidation with amines. cymitquimica.com

Pyridine Ring: The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. This ring system is a fundamental component of many biologically active compounds. nih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor and a base. The aromatic nature of the ring provides stability to the molecule.

Chlorine Substituents (-Cl): The two chlorine atoms attached to the pyridine ring are significant electron-withdrawing groups. They influence the electronic environment of the entire molecule, affecting its reactivity and the pKa of the carboxylic acid. The presence and position of these chlorine atoms are key to the specific properties of this compound compared to other picolinic acid derivatives.

Research Trajectory and Historical Overview of Pyridine Carboxylic Acids

The study of pyridine compounds and their growth-inhibiting properties dates back to the early 1900s. vt.edu The first pyridine derivative noted for its growth-inhibitory action was isolated from infertile soil. vt.edu This early work laid the foundation for the extensive research into pyridine carboxylic acids that followed.

Over the decades, research has expanded to synthesize and investigate a wide array of pyridine carboxylic acid derivatives. nih.govdovepress.com This has led to the discovery of compounds with a range of applications. nih.govdovepress.com The development of synthetic methods to create these derivatives, including various halogenated versions, has been a significant focus of research. rsc.orgresearchgate.net The historical trajectory shows a continuous effort to understand the structure-activity relationships of these compounds, with the goal of designing new molecules with desired functionalities. nih.gov

Current Research Gaps and Future Directions for this compound Studies

While research has been conducted on this compound and other picolinic acid derivatives, there are still areas that warrant further investigation. A significant portion of the existing research on related compounds focuses on their herbicidal properties. vt.edu However, the potential of this compound in other areas of advanced chemical research remains less explored.

Future research could focus on the following areas:

Coordination Chemistry: Investigating the ability of this compound to form complexes with various metal ions could open up new applications in catalysis and materials science. Picolinic acid itself is a known chelating agent, and understanding how the dichloro-substitution affects this property would be valuable. acs.orgnih.gov

Catalysis: The use of picolinic acid derivatives as ligands in catalytic systems is an emerging area of interest. researchgate.net Exploring the potential of this compound as a ligand in various catalytic reactions could lead to the development of new and more efficient catalysts.

Synthesis of Novel Derivatives: Using this compound as a starting material for the synthesis of more complex molecules could lead to the discovery of new compounds with unique properties. The reactivity of the chlorine atoms could be exploited for further functionalization of the pyridine ring.

Mechanistic Studies: Detailed mechanistic studies on the reactions involving this compound would provide a deeper understanding of its chemical behavior and could guide the design of new synthetic strategies.

By addressing these research gaps, the scientific community can further unlock the potential of this compound and contribute to the advancement of chemical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYUSDKNXRPJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477327 | |

| Record name | 4,6-dichloropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-25-8 | |

| Record name | 4,6-dichloropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,6 Dichloropicolinic Acid and Analogues

Chemo- and Regioselective Synthesis Approaches

Chemo- and regioselectivity are critical in the synthesis of specifically substituted picolinic acids like the 4,6-dichloro variant. These approaches ensure that chemical reactions occur at the desired positions on the pyridine (B92270) ring and on the correct functional groups, avoiding the formation of unwanted isomers.

Strategies for Chlorine Atom Introduction and Functionalization

The introduction of chlorine atoms onto a picolinic acid framework can be achieved through various chlorination techniques. A common strategy involves the treatment of a picolinic acid precursor with a chlorinating agent. For instance, a starting material like 2-picolinic acid can be reacted with thionyl chloride (SOCl₂) to generate a chlorinated intermediate such as 4-chloropicolinoyl chloride. chemicalbook.com This intermediate can then undergo further reactions, like esterification, to produce compounds such as methyl 4-chloropicolinate. chemicalbook.com The precise control of reaction conditions and the choice of chlorinating agent are crucial for directing the chlorine atoms to the desired 4- and 6-positions of the pyridine ring. Functionalization of these chlorinated pyridines often leverages the reactivity of the chloro-substituents, which can act as leaving groups in subsequent nucleophilic substitution reactions.

Palladium-Catalyzed C–H Amination and Nucleophilic Substitution Routes

Modern synthetic chemistry offers powerful tools for forming carbon-nitrogen bonds, which are essential for creating various analogues of picolinic acid. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a versatile alternative to traditional high-temperature nucleophilic aromatic substitution (NAS) methods. nih.gov While NAS routes often require harsh conditions like refluxing in high-boiling point solvents, Pd-catalyzed aminations can proceed at significantly lower temperatures, offering better functional group tolerance and enabling the synthesis of products that are otherwise inaccessible. nih.gov

Recent advancements have also led to the development of specialized ligands, such as chlorinated pyridine-pyridone ligands, which can overcome challenges like N-coordination that typically hamper palladium-catalyzed C(sp³)–H amination reactions directed by a native carboxyl group. nih.gov These ligands enable exclusive carboxylic-acid directed reactions, transforming linear amino acids into valuable cyclic structures like pyrrolidines and tetrahydroquinolines. nih.gov This highlights the potential for palladium catalysis to achieve complex intramolecular aminations in the synthesis of advanced picolinic acid analogues.

Synthesis from Methyl 4,6-Dichloropicolinate

A direct and high-yield method for preparing 4,6-dichloropicolinic acid is through the hydrolysis of its corresponding ester, methyl 4,6-dichloropicolinate. This reaction is typically a saponification process where the methyl ester is treated with a base, such as sodium hydroxide, in a solvent mixture like ethanol and water. chemicalbook.com The reaction proceeds efficiently at a moderately elevated temperature. Following the hydrolysis, the resulting sodium salt of the carboxylic acid is acidified to yield the final product, this compound, as a solid. This method is highly effective, with reported yields reaching as high as 98.7%. chemicalbook.com

| Parameter | Value |

|---|---|

| Starting Material | Methyl 4,6-dichloropicolinate |

| Reagents | Sodium hydroxide, Ethanol, Water |

| Reaction Temperature | 60°C |

| Reaction Time | 1 hour |

| Product Yield | 98.7% |

| Product Form | White solid |

| Melting Point | 114-116°C |

Electrochemical Synthesis and Reduction Pathways

Electrochemical methods offer a clean and efficient alternative to traditional chemical synthesis, often avoiding the use of harsh reagents. researchgate.net These techniques are particularly well-suited for the selective dechlorination of highly chlorinated pyridine precursors to produce compounds like this compound and its analogues. researchgate.netresearchgate.net

Selective Hydrodechlorination of Polychlorinated Pyridine Precursors

Electrochemical synthesis is a primary method for commercially producing dichloropicolinic acids from polychlorinated precursors. researchgate.net The process involves the controlled electrochemical reduction of a starting material like 3,4,5,6-tetrachloropicolinic acid (3,4,5,6-TCP) to selectively remove chlorine atoms. researchgate.netresearchgate.net In this reaction, a silver cathode often shows high electrocatalytic activity for the reduction process in an aqueous sodium hydroxide solution. researchgate.net Spectroscopic studies have indicated that the electrochemical hydrodechlorination occurs at the 4- or 5-position of the pyridine ring. researchgate.net This selective removal of specific chlorine atoms is a key advantage of the electrochemical approach, allowing for the synthesis of specific isomers, such as 3,6-dichloropicolinic acid, with high yield and purity. researchgate.netresearchgate.net Similarly, this methodology has been applied to the synthesis of other analogues, such as 4-amino-3,6-dichloropyridine-2-carboxylic acid (aminopyralid), by selectively removing the chlorine atom at the 5-position from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. google.com

Optimization of Electrolytic Conditions for Yield and Purity

The success of electrochemical synthesis hinges on the careful optimization of various electrolytic parameters. The choice of cathode material, electrolyte concentration, temperature, current density, and electrolyte flow rate all significantly impact the reaction's efficiency, yield, and the purity of the final product. researchgate.net For the synthesis of 3,6-dichloropicolinic acid from 3,4,5,6-TCP, industrial-scale tests have identified optimal conditions that result in high yields and purity. researchgate.net Increasing the temperature and the flow rate of the electrolyte has been shown to favor the reduction process. researchgate.net Another strategy involves a two-step process where the electrolysis is first conducted at a pH of 8.5-11, and after an intermediate is formed, the reaction is completed under more alkaline conditions of pH 13-13.5. google.com This approach can improve the solubility of the reactant and increase the reaction velocity, especially at temperatures above 80°C. google.com

| Parameter | Optimized Condition |

|---|---|

| Cathode Material | Silver (Ag) |

| Temperature | 313 K (40°C) |

| Electrolyte Flow Rate | 6 cm·s⁻¹ |

| NaOH Concentration | 8% (mass) |

| Starting Material Concentration (3,4,5,6-TCP) | 5% (mass) |

| Cathode Current Density | 600 A·m⁻² |

| Yield | Up to 90% |

| Product Purity | >95% |

| Current Efficiency | >76% |

Green Chemistry Principles in Electrochemical Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is effectively demonstrated through electrochemical methods. Electrochemical synthesis aligns with several core tenets of green chemistry, offering a more environmentally benign alternative to traditional synthetic routes. scispace.comresearchgate.net

One of the primary advantages is the replacement of hazardous chemical oxidants and reductants with electrons, which can be considered a "clean" reagent. scispace.com This approach circumvents the need for stoichiometric quantities of often toxic and difficult-to-handle reagents, thereby minimizing the generation of hazardous waste. researchgate.netrsc.org The use of renewable electricity as the energy source for these reactions further enhances the green credentials of this methodology. researchgate.netrsc.org

Electrochemical syntheses often proceed under mild conditions, such as ambient temperature and pressure, which reduces energy consumption and lessens the environmental and economic impact of the process. scispace.comnih.gov These methods can exhibit high selectivity and efficiency, rivaling or even surpassing traditional approaches. nih.gov For instance, the electrochemical reduction of a related compound, 4-amino-3,5,6-trichloropicolinic acid, to produce 4-amino-3,6-dichloropicolinic acid demonstrates the high selectivity that can be achieved. google.comkisti.re.kr This selectivity minimizes the formation of byproducts and simplifies purification processes.

Furthermore, electrochemical methods can reduce the reliance on volatile organic solvents. scispace.com Many electrochemical reductions can be carried out in aqueous media, as demonstrated in the synthesis of isotopically labeled 4-amino-3,6-dichloropicolinic acid. kisti.re.krresearchgate.net This shift towards water as a solvent significantly improves the safety and environmental profile of the synthesis. The principles of green electrochemistry are summarized in the table below.

| Green Chemistry Principle | Application in Electrochemical Synthesis |

|---|---|

| Prevention of Waste | High selectivity and atom economy lead to minimal byproduct formation. |

| Atom Economy | Maximizes the incorporation of all materials used in the process into the final product. nih.gov |

| Less Hazardous Chemical Syntheses | Eliminates the use of toxic reducing/oxidizing agents by using electrons as the primary reagent. scispace.comnih.gov |

| Safer Solvents and Auxiliaries | Enables the use of water or other environmentally benign solvents, reducing reliance on volatile organic compounds. scispace.com |

| Design for Energy Efficiency | Reactions are often conducted at ambient temperature and pressure, minimizing energy requirements. scispace.comnih.gov |

| Use of Renewable Feedstocks | Can utilize electricity from renewable sources, making the entire process more sustainable. researchgate.netrsc.org |

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound and its analogues is crucial for mechanistic, metabolic, and environmental fate studies. Isotopic labeling provides an invaluable tool for tracking the molecule and its transformation products. nih.govnih.gov A key strategy involves the synthesis of a labeled precursor, which is then converted to the final product.

A notable example is the synthesis of an M+3 stable isotope of 4-amino-3,6-dichloropicolinic acid (aminopyralid), an analogue of this compound. kisti.re.krresearchgate.net The synthesis begins with the preparation of an isotopically labeled pentachloropyridine intermediate (pentachloropyridine-1-¹⁵N-2,6-¹³C₂) from potassium cyanide (K¹³C¹⁵N). researchgate.net This labeled pentachloropyridine is then subjected to a seven-step synthesis to yield an M+3 stable isotope of 4-amino-3,5,6-trichloropicolinic acid. kisti.re.krresearchgate.net

The final and critical step in this sequence is the selective removal of the chlorine atom at the 5-position. This is accomplished via electrochemical reduction. kisti.re.krresearchgate.net Conducting this reduction in water (H₂O) yields the M+3 stable isotope of 4-amino-3,6-dichloropicolinic acid. kisti.re.krresearchgate.net This method highlights the precision of electrochemical techniques in achieving selective transformations on complex molecules.

Furthermore, by altering the solvent for the electrochemical reduction, different isotopically labeled variants can be produced. For instance, when the reduction is carried out in deuterium oxide (D₂O), an M+4 stable isotope (4-amino-3,6-dichloropicolinic acid-1-¹⁵N-2,6-¹³C₂-5-²H) is formed, demonstrating the versatility of this approach for introducing multiple isotopic labels. kisti.re.krresearchgate.net Carbon-13 labeled substrates, such as ¹³C-labeled derivatives of acetic acid or potassium ¹³C-cyanide, are frequently used starting materials for these syntheses, though they can be expensive. researchgate.net

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

The synthesis of dichlorinated picolinic acids, such as this compound and its isomers, can be achieved through various routes, each with distinct advantages and disadvantages regarding efficiency, selectivity, and scalability. The primary methods include traditional chemical synthesis and electrochemical synthesis.

Electrochemical Synthesis: Electrochemical synthesis has emerged as a superior alternative, particularly for industrial-scale production. researchgate.net This method involves the selective electrochemical reduction of a more highly chlorinated precursor. For example, 3,6-Dichloropicolinic acid is commercially produced by the electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid. researchgate.net This process is noted for its high yield (>90%) and high product purity (95%). researchgate.net The selective removal of chlorine atoms is controlled by the cathode potential. google.com

Efficiency: Electrochemical routes generally exhibit higher yields compared to many traditional multi-step chemical syntheses and have better current efficiency under optimized conditions. researchgate.net

Selectivity: High selectivity is a key advantage of electrochemical methods. By carefully controlling the electrode potential, specific chlorine atoms can be removed from a polychlorinated pyridine ring, as seen in the synthesis of 4-amino-3,6-dichloropicolinic acid from its trichlorinated precursor. kisti.re.krresearchgate.netgoogle.com This level of control is often difficult to achieve with chemical reducing agents.

Scalability: Electrochemical processes are well-suited for industrial production. researchgate.net They can be run continuously, avoid the use of hazardous reagents like hydrazine, and are more environmentally friendly, making them economically and ecologically advantageous for large-scale synthesis. google.comnih.govnih.govresearchgate.net

The following table provides a comparative overview of the different synthetic routes.

| Parameter | Chemical Synthesis (e.g., Hydrolysis/Reduction) | Electrochemical Synthesis |

|---|---|---|

| Efficiency (Yield) | Variable; 70-80% for some routes, up to 98.7% for specific steps like ester hydrolysis. researchgate.netchemicalbook.com | Consistently high; often >90%. researchgate.net |

| Selectivity | Can be challenging to control, potentially leading to a mixture of products. | Excellent; precisely controlled by electrode potential, allowing for selective dehalogenation. kisti.re.krresearchgate.netgoogle.com |

| Scalability | Can be limited by the use of hazardous reagents, safety concerns, and waste management. researchgate.net | Highly scalable and suitable for industrial production; cleaner and safer process. google.comresearchgate.net |

| Environmental Impact | Higher; often uses toxic reagents (e.g., hydrazine, cyanide) and organic solvents, generating hazardous waste. researchgate.net | Lower; uses electrons as a clean reagent, can be performed in aqueous media, and avoids hazardous chemicals. scispace.comgoogle.com |

Chemical Reactivity and Mechanistic Investigations of 4,6 Dichloropicolinic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The chemical reactivity of the pyridine ring in 4,6-dichloropicolinic acid is significantly influenced by the presence of the nitrogen atom, the carboxylic acid group, and the two chlorine substituents. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the electron-withdrawing inductive effects of the carboxylic acid and the two chlorine atoms. Consequently, the ring is generally deactivated towards electrophilic aromatic substitution.

Conversely, this electron-deficient nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The chlorine atoms at the C4 and C6 positions are activated towards displacement by nucleophiles because they are located at positions para and ortho to the ring nitrogen, respectively. These positions can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during the SNAr mechanism. researchgate.net Reactions involving the sequential substitution of activated halogens on aromatic rings are well-documented, allowing for the introduction of various functional groups. nih.gov Studies on analogous compounds, such as 2,3-dichloroquinoxaline, demonstrate that activated chlorine atoms can be displaced by nucleophiles like amines or thiolates. nih.gov For instance, research on 4-chloro-8-methylquinolin-2(1H)-one shows the 4-chloro group is reactive towards various nucleophiles. mdpi.com It is therefore expected that this compound will react with strong nucleophiles, leading to the substitution of one or both chlorine atoms. The relative reactivity of the C4 versus the C6 chlorine would depend on the specific nucleophile and reaction conditions.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups through well-established chemical transformations. libretexts.orgmsu.edu These reactions typically involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. libretexts.org Since the direct substitution of the -OH group is often difficult due to it being a poor leaving group, the carboxylic acid is typically activated first. openstax.org

Common transformations include:

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters. This reversible reaction, known as the Fischer esterification, is driven to completion by removing water as it is formed. msu.eduopenstax.org

Acid Chloride Formation: The most common method for converting a carboxylic acid to a more reactive acid chloride is by treatment with thionyl chloride (SOCl₂). openstax.org This reaction proceeds via a chlorosulfite intermediate, which provides a much better leaving group than the original hydroxyl group. openstax.org

Amide Formation: Direct reaction with amines is often inefficient because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. openstax.org Therefore, the carboxylic acid is typically activated, for example by converting it to an acid chloride first, which then readily reacts with an amine to form the amide.

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). msu.edu The reaction proceeds through the addition of a hydride ion to the carbonyl carbon. msu.edu Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. msu.edu

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Alcohol (ROH), H⁺ catalyst | 4,6-Dichloropicolinate ester | Fischer Esterification |

| This compound | Thionyl chloride (SOCl₂) | 4,6-Dichloropicolinoyl chloride | Acid Chloride Formation |

| 4,6-Dichloropicolinoyl chloride | Amine (RNH₂) | 4,6-Dichloropicolinamide | Amide Formation |

| This compound | 1. LiAlH₄; 2. H₃O⁺ | (4,6-Dichloropyridin-2-yl)methanol | Reduction |

Halogen Atom Reactivity and Exchange Reactions

The two chlorine atoms on the pyridine ring of this compound are the primary sites for substitution reactions that modify the ring itself. As discussed (3.1), these halogens are activated towards nucleophilic aromatic substitution. The efficiency and regioselectivity of substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Beyond direct substitution by other functional groups, the chlorine atoms can participate in halogen exchange (Halex) reactions. These reactions, which involve the replacement of one halogen atom with another, are of significant synthetic importance as they can be used to fine-tune the reactivity of the substrate. science.gov For example, a less reactive aryl chloride can be converted into a more reactive aryl iodide, which is more amenable to subsequent cross-coupling reactions. science.gov Conversely, a chlorine could be replaced by fluorine to block undesired reactivity. While some halogen exchange reactions can occur with activated substrates, they often require catalysis with metal complexes to proceed efficiently. science.gov The relative reactivity of the two chlorine atoms in this compound in such exchange reactions would be an important area for mechanistic investigation.

Mechanistic Studies of Reductive Processes

Reductive processes involving this compound can target two distinct sites: the carboxylic acid group and the chloro-substituted pyridine ring.

The reduction of the carboxylic acid to a primary alcohol with complex metal hydrides like LiAlH₄ involves a well-understood mechanism. The process begins with the deprotonation of the acidic proton by a hydride ion, followed by coordination of the aluminum to the carbonyl oxygen. A subsequent hydride is then delivered to the carbonyl carbon, forming a tetrahedral intermediate. msu.edu This intermediate collapses to an aldehyde, which is immediately reduced further by another equivalent of hydride to the corresponding alcohol. msu.edu Direct partial reduction to the aldehyde is not typically possible with these reagents. msu.edu

The chlorine atoms on the pyridine ring can be removed through reductive dehalogenation. This process replaces a carbon-halogen bond with a carbon-hydrogen bond. Mechanistic pathways for this transformation vary depending on the reagents used. Catalytic hydrogenation, using a metal catalyst like palladium on carbon (Pd/C) and a hydrogen source, is a common method. Other reductive systems can also be employed. The mechanism of these reactions can involve oxidative addition of the C-Cl bond to the metal catalyst or the formation of radical intermediates.

Complexation and Coordination Chemistry Studies

Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. researchgate.netorientjchem.org This chelating ability is a central feature of their chemical behavior.

Picolinic acid derivatives, including this compound, typically function as bidentate ligands. nih.gov Coordination to a metal ion occurs through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. orientjchem.org This arrangement results in the formation of a highly stable five-membered chelate ring. The formation of such a ring is entropically favored, a phenomenon known as the chelate effect, which leads to significantly greater stability compared to complexes formed with analogous monodentate ligands. nih.gov

The presence of the two electron-withdrawing chlorine atoms on the pyridine ring is expected to decrease the Lewis basicity of both the ring nitrogen and the carboxylate oxygen. This electronic effect may influence the binding affinity of this compound for different metal ions compared to unsubstituted picolinic acid. Despite this, the fundamental N,O-bidentate chelation motif remains the dominant mode of coordination. nih.gov The ability of picolinic acid itself to act as an iron-chelating agent has been demonstrated, highlighting the inherent capacity of this scaffold to bind metal ions. nih.gov

This compound can form coordination complexes with various p-, d-, and f-block metal ions. researchgate.net The synthesis of these complexes is generally achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. researchgate.net The resulting complexes can be mononuclear, containing a single metal center, or they can form polynuclear structures or coordination polymers, depending on the metal ion, the stoichiometry, and the reaction conditions. nih.govbohrium.com

The geometry of the resulting metal complex is determined by the coordination number of the central metal ion. Common coordination numbers are 4 and 6, leading to tetrahedral, square planar, or octahedral geometries. youtube.comnih.gov For example, copper(II) complexes often exhibit distorted octahedral geometries due to the Jahn-Teller effect, while zinc(II) can adopt tetrahedral or octahedral coordination. nih.gov

| Metal Ion | Typical log K₁ Range | Common Coordination Geometry |

|---|---|---|

| Cu²⁺ | 7.5 - 9.0 | Distorted Octahedral |

| Ni²⁺ | 6.5 - 7.5 | Octahedral |

| Zn²⁺ | 5.0 - 6.0 | Octahedral/Tetrahedral |

| Co²⁺ | 5.0 - 6.0 | Octahedral |

| Fe²⁺ | 4.5 - 5.5 | Octahedral |

Environmental Fate and Degradation Mechanisms of 4,6 Dichloropicolinic Acid

Photochemical Degradation Pathways and Kinetics

Photochemical degradation, or photolysis, represents a significant abiotic pathway for the transformation of 4,6-dichloropicolinic acid in the environment, particularly in aquatic systems and on soil surfaces where it is exposed to sunlight.

The degradation of chlorinated aromatic compounds like this compound is significantly influenced by ultraviolet (UV) irradiation. Studies on the structurally similar 3,6-dichloropicolinic acid have shown that UV light can induce the breakdown of the molecule. The rate of degradation, however, is notably affected by the environmental matrix, with slower degradation observed in river and sea water compared to distilled water, suggesting the presence of quenching or inhibitory substances in natural waters.

The presence of oxidizing agents can substantially accelerate the photochemical degradation of such compounds. Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) are particularly effective. For instance, the UV/H₂O₂ system, where hydrogen peroxide is photolyzed by UV light to produce hydroxyl radicals, has been shown to enhance the oxidation of various organic pollutants. Similarly, UV-activated persulfate (PDS) and peroxymonosulfate (B1194676) (PMS) processes generate sulfate (B86663) radicals (SO₄•⁻), which are also potent oxidizing agents capable of degrading recalcitrant organic molecules. The photo-Fenton process, which involves the reaction of iron salts with hydrogen peroxide in the presence of UV light, is another powerful AOP for the degradation of chlorinated organic compounds.

The kinetics of these reactions often follow pseudo-first-order kinetics, with the rate of degradation being dependent on the concentration of the pollutant, the intensity of UV radiation, and the concentration of the oxidizing agent.

Table 1: Factors Influencing Photochemical Degradation of Chlorinated Aromatic Acids

| Factor | Influence on Degradation Rate | Mechanism |

|---|---|---|

| UV Irradiation Intensity | Increases | Provides the energy for photolysis and activation of oxidizing agents. |

| Oxidizing Agent Concentration (e.g., H₂O₂, PDS) | Increases up to an optimal point | Generates highly reactive radicals (•OH, SO₄•⁻) that attack the organic molecule. Excess oxidant can lead to scavenging effects. |

| pH | Variable | Affects the speciation of the compound and the efficiency of radical generation. |

| Natural Water Constituents (e.g., dissolved organic matter, ions) | Decreases | Can act as radical scavengers or screen UV light, thus inhibiting the degradation process. |

The photochemical degradation of dichloropicolinic acid isomers results in the formation of a variety of transformation products. Research on 3,6-dichloropicolinic acid revealed the formation of nine distinct compounds upon UV irradiation, indicating a complex degradation pathway. The process is often incomplete, leading to the persistence of intermediate products in the environment.

The primary steps in the photolysis of chlorinated aromatic compounds typically involve dechlorination (the removal of chlorine atoms), hydroxylation (the addition of hydroxyl groups), and the cleavage of the aromatic ring. These reactions can lead to the formation of various intermediates, including hydroxylated and dechlorinated picolinic acids, and eventually smaller organic acids and inorganic products like carbon dioxide and chloride ions.

A significant concern with the degradation of halogenated organic compounds is that the transformation products may be as or more toxic than the parent compound. For instance, some of the chemical degradation products of the herbicide Lontrel, which contains 3,6-dichloropicolinic acid, have been reported to be toxic. The formation of nitrogenous disinfection byproducts (DBPs) such as haloacetonitriles (HANs) and halonitromethanes (HNMs) can also be a concern during oxidation processes in the presence of nitrogen-containing organic matter, and these byproducts can exhibit significant cytotoxicity.

Table 2: Potential Photolysis Products of Dichloropicolinic Acids and Their Toxicological Relevance

| Product Class | General Structure | Potential Toxicity |

|---|---|---|

| Monochloropicolinic acids | C₆H₄ClNO₂ | Generally less toxic than the parent compound, but still of concern. |

| Hydroxylated dichloropicolinic acids | C₆H₃Cl₂NO₃ | Toxicity is variable and depends on the position of the hydroxyl group. |

| Ring-cleavage products | Smaller aliphatic acids | Typically less toxic and more biodegradable. |

| Nitrogenous Byproducts | e.g., Haloacetonitriles | Can be highly cytotoxic and are a significant concern in water treatment. |

Biochemical Degradation by Microorganisms

The biodegradation of this compound by microorganisms is a crucial process for its removal from soil and aquatic environments. The efficiency of this process is dependent on the presence of suitable microbial populations and favorable environmental conditions.

Microorganisms, particularly bacteria and fungi, are capable of degrading a wide range of xenobiotic compounds, including chlorinated aromatic acids. The degradation of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively studied, and it is known that various microbial strains, including those from the genera Pseudomonas, Cupriavidus, and Sphingomonas, can utilize it as a carbon and energy source.

The initial steps in the microbial metabolism of chlorinated aromatic compounds often involve enzymatic reactions that lead to the removal of chlorine atoms and the hydroxylation of the aromatic ring. These reactions are typically catalyzed by oxygenases and dehalogenases. For example, the degradation of 2,4-D often proceeds through the formation of 2,4-dichlorophenol (B122985) (2,4-DCP). Subsequently, catechol dioxygenases can cleave the aromatic ring, leading to intermediates that can enter central metabolic pathways.

Fungi, such as those from the genus Trichoderma, have also been shown to degrade chlorinated phenols like 2,6-dichlorophenol. These fungi can tolerate high concentrations of such pollutants and utilize them as an energy source. In marine environments, fungal symbionts of invertebrates have demonstrated the ability to transform 2,4-DCP.

The rate of microbial degradation of this compound in the environment is influenced by a multitude of physicochemical and biological factors.

Temperature: Microbial activity generally increases with temperature up to an optimum, leading to faster degradation rates. Lower temperatures can significantly slow down or inhibit biodegradation.

Soil Moisture: Water is essential for microbial life and for the transport of substrates and nutrients. The degradation rate of chlorophenols has been shown to be directly related to soil moisture content within a certain range.

pH: The pH of the soil or water can affect the availability of the compound to microorganisms and the activity of degradative enzymes. The degradation of 2,4-D by Pseudomonas cepacia was found to be optimal at an acidic pH.

Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic degradation of chlorophenols is generally more effective than anaerobic degradation.

Organic Matter Content: The presence of other organic carbon sources can sometimes enhance biodegradation through co-metabolism, but it can also inhibit degradation if the microorganisms preferentially utilize the more readily available carbon source.

Microbial Population: The presence and abundance of microorganisms capable of degrading the specific compound are critical. Inoculation of contaminated soils with specific degrading strains can enhance the removal of the pollutant.

Table 3: Environmental Factors Affecting the Biodegradation of Chlorinated Aromatic Acids

| Factor | Optimal Condition for Biodegradation | Rationale |

|---|---|---|

| Temperature | Mesophilic range (e.g., 25-35°C) | Optimal for the activity of most soil microorganisms. |

| Soil Moisture | Moderate levels (e.g., 50-70% of water holding capacity) | Ensures microbial activity and substrate availability without becoming anaerobic. |

| pH | Near neutral to slightly acidic | Favorable for many bacterial and fungal species involved in degradation. |

| Oxygen | Aerobic conditions | Aerobic pathways are generally faster and more complete for chlorinated aromatics. |

Despite the potential for microbial degradation, chlorinated aromatic compounds like this compound can be persistent or "biorefractory" in certain environmental contexts. The strong carbon-halogen bonds make these compounds resistant to enzymatic attack.

Factors contributing to the biorefractory nature include:

Low Bioavailability: The compound may be strongly sorbed to soil organic matter or clay particles, making it unavailable to microorganisms.

Toxicity: At high concentrations, the compound itself or its metabolic intermediates can be toxic to the degrading microorganisms.

Unfavorable Environmental Conditions: As discussed above, suboptimal temperature, pH, moisture, or the absence of oxygen can severely limit microbial activity.

Absence of Competent Microorganisms: The specific microbial populations with the necessary degradative enzymes may be absent or present in very low numbers in a particular environment.

Recalcitrant Chemical Structure: The position of the chlorine atoms on the aromatic ring can significantly influence the susceptibility of the molecule to microbial degradation. Phenolic pollutants are known to be recalcitrant to biodegradation due to their stable aromatic structure.

Under such conditions, this compound can persist in the environment for extended periods, potentially leading to long-term contamination of soil and water resources.

Degradation in Aqueous Solutions

The fate of this compound in aquatic systems is influenced by its intrinsic chemical stability and its susceptibility to degradation by reactive chemical species.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by reacting with water. The rate of this process is a key indicator of a chemical's persistence in an aqueous environment. For many organic compounds, hydrolytic stability is evaluated under standardized laboratory conditions, such as those outlined in the OECD 111 guideline, which tests stability at various pH levels (e.g., 4, 7, and 9) nih.gov. Compounds that show minimal degradation under these conditions are considered hydrolytically stable, with estimated half-lives of over a year at 25°C nih.gov. This stability implies that hydrolysis is a minor pathway for their elimination under typical environmental conditions nih.gov. While specific hydrolytic stability data for this compound are not detailed in the available research, its chemical structure suggests it may be resistant to simple hydrolysis, similar to other chlorinated aromatic acids. The persistence of such compounds in water is often more dependent on other degradation pathways like microbial action or photodegradation.

Sulfate Radical-Based Advanced Oxidation Processes (SR-AOPs) represent a promising technology for the degradation of persistent organic pollutants in water and wastewater frontiersin.orgmdpi.commdpi.com. These processes are founded on the generation of highly reactive sulfate radicals (SO₄˙⁻), which have a high redox potential (2.5–3.1 V) that is comparable to or even higher than that of hydroxyl radicals (˙OH) mdpi.comnih.gov. Sulfate radicals are typically generated through the activation of precursors like persulfate (PS) or peroxymonosulfate (PMS) mdpi.comupm.edu.my. Activation can be achieved through various methods, including heat, ultraviolet (UV) radiation, or catalysis with transition metals mdpi.comnih.gov.

A significant advantage of SR-AOPs is the long half-life of the sulfate radical (30-40 µs) and its effectiveness over a broad pH range, typically between 2 and 8 mdpi.comnih.gov. This makes the process versatile for treating various types of contaminated water frontiersin.org. The sulfate radical reacts selectively and efficiently with organic compounds containing unsaturated bonds or aromatic π electrons via electron transfer mechanisms mdpi.com. Given the aromatic and chlorinated structure of this compound, SR-AOPs could be an effective method for its degradation, breaking it down into less complex and potentially less harmful substances.

Soil Adsorption, Mobility, and Leaching Potential

The behavior of this compound in the soil environment is largely determined by its adsorption to soil particles, which in turn dictates its mobility and potential to leach into groundwater. The soil adsorption coefficient (Koc), which normalizes the distribution of a chemical between soil organic carbon and water, is a primary measure of mobility chemsafetypro.com. A low Koc value indicates weak adsorption and high mobility, increasing the risk of the compound moving through the soil profile chemsafetypro.com.

Table 1: General Soil Mobility Classification Based on Soil Organic Carbon-Water Partitioning Coefficient (Koc) This table provides a generalized classification of chemical mobility in soil based on Koc values as established by McCall et al. and the FAO.

| Mobility Class | Koc Range (mL/g) chemsafetypro.com | Description |

| Very High | 0 - 50 | Chemical is very weakly adsorbed and moves readily with soil water. High potential for leaching. |

| High | 50 - 150 | Chemical is weakly adsorbed and is expected to be mobile. |

| Medium | 150 - 500 | Chemical has moderate adsorption and mobility. |

| Low | 500 - 2000 | Chemical is moderately adsorbed and has low mobility. |

| Slightly | 2000 - 5000 | Chemical is strongly adsorbed and has very limited movement. |

| Immobile | > 5000 | Chemical is very strongly adsorbed and is essentially immobile in soil. |

The adsorption of acidic herbicides like this compound is strongly influenced by soil properties, primarily organic matter (OM) content, clay content, and pH. nih.govcore.ac.uk

Soil Organic Matter (SOM): Organic matter is a critical sorbent for many organic chemicals. Studies on other acidic herbicides have shown that the nature and content of SOM significantly influence the strength of sorption researchgate.net.

Soil Texture (Clay Content): Clay minerals, with their large surface area and charged surfaces, also play a crucial role in adsorption nih.gov. In soils with low organic matter content (e.g., 0.3-1.0%), clay content can become the dominant factor determining the extent of herbicide adsorption nih.govcore.ac.uk.

Soil pH: Soil pH affects both the chemical form of the acidic herbicide and the surface charge of soil colloids. For acidic compounds, adsorption tends to decrease as pH increases. This is because at higher pH, the acid molecule is predominantly in its anionic (negatively charged) form, which can be repelled by the negatively charged surfaces of clay and organic matter. A negative correlation between pH and adsorption is commonly observed for acidic pesticides nih.govcore.ac.uk.

The application of soil amendments can alter the mobility and leaching potential of herbicides. The effect, however, is highly dependent on the type of amendment used.

Carbonaceous Amendments (e.g., Biochar): The use of amendments like biochar has been proposed to decrease the off-site transport of weak acid herbicides by increasing their sorption to soil researchgate.net. Biochar can significantly increase the sorption of certain herbicides, thereby reducing their mobility and availability in the soil solution researchgate.netnih.gov. However, the effectiveness varies greatly depending on the biochar's feedstock and production method researchgate.net.

Other Organic Amendments (e.g., Compost, Vermicompost): Other amendments, such as compost or peat, can have the opposite effect. They may increase the mobility of certain compounds by introducing soluble organic compounds (dissolved organic carbon, or DOC) researchgate.netnih.gov. These DOC molecules can compete with the herbicide for sorption sites on soil particles or form soluble complexes with the herbicide, enhancing its movement through the soil researchgate.netnih.gov. Therefore, not all organic amendments will necessarily decrease the leaching potential of this compound researchgate.net.

Environmental Half-Life and Persistence Studies

The environmental half-life (t₁/₂) of a chemical is the time required for its concentration to be reduced by half in a specific environmental compartment, such as soil or water orst.edu. It is a key metric used to assess a substance's persistence—its tendency to remain in the environment orst.edunih.gov. It is important to note that the half-life is not an inherent property of a chemical but is highly dependent on a combination of the substance's properties and environmental conditions orst.edunih.gov. Factors influencing the environmental half-life include:

Sunlight (photolysis)

Temperature

Oxygen availability

Soil type and texture

Soil or water pH

Microbial activity

Due to these variable conditions, environmental half-lives are often reported as ranges orst.edu. Pesticides can be categorized by their persistence in soil based on their half-life.

Table 2: General Classification of Pesticide Persistence in Soil This table provides a general framework for classifying the persistence of pesticides based on their soil half-life.

| Persistence Class | Soil Half-Life (t₁/₂) | Likelihood of Buildup in the Environment |

| Low (Non-persistent) | < 16 days orst.edu | Unlikely to build up. |

| Moderate | 16 to 59 days orst.edu | May build up with repeated application. |

| High (Persistent) | > 60 days orst.edu | Likely to build up and persist in the environment. |

While specific environmental half-life studies for this compound were not available in the searched literature, its classification as a chlorinated aromatic acid suggests it may exhibit moderate to high persistence, particularly in environments with low microbial activity or where conditions are not favorable for degradation.

Quantitative Analysis of this compound in Environmental Matrices

The quantitative analysis of this compound in complex environmental samples, such as soil, water, and compost, presents a significant analytical challenge. This is primarily due to its typically low concentrations (trace levels) and the presence of numerous interfering compounds in the sample matrix. To achieve reliable and accurate quantification, highly sensitive and selective analytical methods are required. The development of these methods involves rigorous validation and the use of advanced chromatographic and spectroscopic techniques. Methodologies developed for the closely related and widely used herbicide clopyralid (B1669233) (3,6-dichloropicolinic acid) serve as a strong foundation for the analysis of the 4,6-dichloro isomer, as they share similar physicochemical properties.

The development of a robust analytical method is a prerequisite for the accurate quantification of this compound at trace levels. The primary goal is to establish a procedure that is not only sensitive and selective but also consistently reliable. The validation of an analytical method is the process by which it is experimentally proven that the procedure is suitable for its intended purpose. ich.org This process is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.eueuropa.eu

Key performance characteristics are evaluated during method validation to ensure the data generated is accurate and reproducible. biopharminternational.comnih.gov These characteristics include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. amsbiopharma.com

Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels is typically recommended to establish linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by "spiking" a blank matrix with a known amount of the analyte and calculating the percentage of the analyte recovered. biopharminternational.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. biopharminternational.com

Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. biopharminternational.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition). This provides an indication of its reliability during normal usage. amsbiopharma.com

The table below summarizes the typical performance criteria for the validation of analytical methods for pesticide residue analysis.

| Validation Parameter | Typical Acceptance Criteria for Trace Analysis |

|---|---|

| Linearity (Coefficient of Determination, R²) | ≥ 0.99 |

| Accuracy (Mean Recovery) | 70 - 120% |

| Precision (RSD) | ≤ 20% |

| Specificity | No significant interference at the retention time of the analyte |

| Limit of Quantitation (LOQ) | Must be relevant to the required detection levels (e.g., regulatory limits) |

For example, in validation studies for the related compound clopyralid in compost, mean recoveries were within the 70-120% guideline with an RSD of ≤20% at fortification levels as low as 0.70 ng/g (LOQ). eag.com Such data demonstrates the method's suitability for its intended purpose.

The analysis of this compound in environmental matrices predominantly relies on chromatographic separation techniques coupled with highly sensitive detectors.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the state-of-the-art technique for quantifying polar, non-volatile compounds like dichloropicolinic acids in environmental samples. eag.com This method offers high selectivity and sensitivity, often allowing for detection at the parts-per-trillion (ng/L) or parts-per-billion (µg/kg) level.

The process typically involves:

Sample Preparation and Extraction: The initial step involves extracting the analyte from the sample matrix. For water samples, solid-phase extraction (SPE) is commonly used to concentrate the analyte and remove interfering substances. thermofisher.comaffinisep.com For solid matrices like soil or compost, a solvent extraction is performed, often using a basic solution to ensure the acidic analyte is in its soluble salt form, followed by cleanup steps. youngin.com

Chromatographic Separation: The sample extract is injected into an HPLC system, where the components are separated on a column (commonly a reversed-phase C18 column). A mobile phase gradient is used to elute the compounds at different times.

Detection and Quantitation: The eluent from the HPLC column is directed to a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in a process called Multiple Reaction Monitoring (MRM). This provides a high degree of selectivity and sensitivity, as only molecules with a specific mass that fragment in a specific way are detected. youngin.com

The table below shows typical HPLC-MS/MS parameters used for the analysis of the related compound clopyralid, which would be similar for this compound.

| Parameter | Typical Condition/Value |

|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 50 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of water and methanol/acetonitrile with formic acid |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transitions (for Clopyralid) | Quantitation: m/z 190 → 146; Confirmation: m/z 192 → 148 youngin.com |

| Limit of Quantitation (LOQ) | Can reach low µg/L in water and ng/g in solids eag.com |

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography is another powerful technique for separating volatile and semi-volatile organic compounds. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it particularly suitable for the analysis of chlorinated molecules like this compound. thermofisher.comdavidsonanalytical.co.uk

However, because picolinic acids are polar and not sufficiently volatile for GC analysis, a derivatization step is required. researchgate.nettandfonline.com This chemical reaction converts the acidic functional group into a more volatile ester, for example, by reacting it with diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). researchgate.netnih.gov

The general workflow includes:

Extraction and Cleanup: Similar to HPLC methods, the analyte is first extracted from the matrix and cleaned to remove interferences.

Derivatization: The cleaned extract is treated with a derivatizing agent to convert the analyte into a volatile form. researchgate.net

GC Separation and Detection: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The ECD detects the electron-absorbing, halogenated analyte as it elutes from the column. thermofisher.comtdi-bi.com

While highly sensitive, GC-ECD can be less selective than MS/MS, and confirmation of the analyte's identity on a second column of different polarity or by GC-MS is often required. tdi-bi.com

The table below outlines typical conditions for a GC-ECD analysis of chlorinated pesticides, which would be applicable to derivatized this compound.

| Parameter | Typical Condition/Value |

|---|---|

| Derivatization Agent | Diazomethane or Pentafluorobenzyl bromide (PFBBr) |

| Chromatographic Column | DB-5, DB-17 or similar capillary column |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 60 °C to 300 °C) |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | ~300 °C |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Positions on Biological Activities

The biological activity of picolinic acid herbicides is highly dependent on the type and position of substituents on the pyridine (B92270) ring. The core structure, consisting of the pyridine ring and a carboxylic acid group at the 2-position, is essential for auxin-like activity. However, the specific arrangement of other functional groups at positions 3, 4, 5, and 6 dictates the molecule's efficacy, selectivity, and interaction with the target receptor.

Comparative SAR with Related Picolinic Acid Herbicides (e.g., Clopyralid (B1669233), Aminopyralid, Picloram)

Comparing 4,6-Dichloropicolinic acid with commercially successful analogues provides valuable insights into the structural requirements for potent herbicidal activity.

| Compound | Substituent at C3 | Substituent at C4 | Substituent at C5 | Substituent at C6 |

|---|---|---|---|---|

| This compound | -H | -Cl | -H | -Cl |

| Clopyralid | -Cl | -H | -H | -Cl |

| Aminopyralid | -Cl | -NH2 | -H | -Cl |

| Picloram | -Cl | -NH2 | -Cl | -Cl |

The presence, number, and position of halogen atoms, typically chlorine, on the pyridine ring are fundamental to the herbicidal activity of picolinic acids. cambridge.orgcambridge.org Halogenation increases the lipophilicity of the molecule, which can enhance its ability to penetrate plant cuticles and membranes to reach the target site. Furthermore, the size and electronegativity of chlorine atoms influence the molecule's steric and electronic profile, affecting how it fits into the binding pocket of the auxin receptor.

In comparing Clopyralid (3,6-dichloro) with this compound, the key difference is the position of one chlorine atom (C3 vs. C4). This shift alters the molecule's shape and the distribution of electron density on the ring, which would be expected to change its binding affinity and selectivity. The extensive chlorination in Picloram (3,5,6-trichloro) contributes to its high potency and long residual activity in soil. The specific 4,6-dichloro pattern of the subject compound creates a unique steric and lipophilic character that distinguishes its potential biological activity from other halogenation patterns.

The 4-amino group is a key feature in the highly active herbicides Picloram and Aminopyralid. Comparative studies have shown that Aminopyralid exhibits significantly greater herbicidal activity than Clopyralid on certain weeds, a difference primarily attributed to the presence of the 4-amino group. mdpi.comcambridge.org This group can act as a hydrogen bond donor and alters the electronic properties of the pyridine ring, potentially enhancing its interaction with the auxin receptor.

This compound lacks this 4-amino group, which suggests its intrinsic herbicidal activity may be lower than that of Aminopyralid or Picloram. Conversely, research on novel picolinic acid derivatives has shown that the introduction of strongly electron-withdrawing groups, such as a nitro group, can decrease inhibitory activity. mdpi.com This indicates a delicate electronic balance is required for optimal activity, where the electron-donating nature of an amino group is generally favorable, while the presence of a strongly deactivating nitro group is detrimental.

Molecular Docking and Computational Chemistry for Receptor Binding Affinity

Computational methods are powerful tools for elucidating the molecular basis of herbicide action and for designing new active compounds. Molecular docking and quantitative structure-activity relationship (QSAR) modeling provide detailed insights into how herbicides like this compound interact with their biological targets.

Synthetic auxin herbicides function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and plant death. mdpi.com They achieve this by binding to specific auxin receptor proteins. While IAA binds to the TIR1 (Transport Inhibitor Response 1) family of receptors, studies have revealed that picolinic acid herbicides, including Picloram and Aminopyralid, preferentially bind to a different receptor, the auxin-signaling F-box protein 5 (AFB5). nih.govresearchgate.nethracglobal.comnih.gov

Molecular docking simulations of picolinic acids with the AFB5 receptor show that the molecule fits into a specific binding pocket. nih.govnih.gov The carboxylate group at the 2-position is critical, forming key hydrogen bonds with amino acid residues within the receptor site, anchoring the molecule in place. The substituted pyridine ring then makes additional contacts, and its specific substitution pattern, such as the 4,6-dichloro arrangement, determines the precise fit and strength of the binding. nih.gov This binding event initiates a signaling cascade that mimics a massive overdose of natural auxin.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are used to correlate the physicochemical properties of a series of molecules with their biological activities. discoveryjournals.org Techniques like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to picolinic acid derivatives to predict their herbicidal potency. nih.gov

These models generate 3D contour maps that visualize the regions around the herbicide molecule where certain properties are predicted to enhance or reduce activity. nih.gov For example, a CoMFA map might show a region where bulky (steric) groups are favorable for activity or another region where electronegative (electrostatic) groups would increase binding affinity. mdpi.com Such models can be used to predict the herbicidal potential of a novel or untested compound like this compound by analyzing its specific shape and electronic fields. This predictive capability allows chemists to prioritize the synthesis of compounds with the highest probability of being effective herbicides, accelerating the discovery process. nih.govdiscoveryjournals.org

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The development of novel herbicidal agents from the picolinic acid class, to which this compound belongs, is a scientifically driven process focused on enhancing biological activity and optimizing properties. Researchers utilize Structure-Activity Relationship (SAR) studies and rational molecular design to guide the synthesis of new derivatives. A primary strategy involves modifying the core picolinic acid structure to improve its interaction with biological targets, such as the auxin-signaling F-box protein 5 (AFB5), a key receptor for synthetic auxin herbicides. nih.govmdpi.com

A significant area of research has been the modification of the 6-position of the picolinic acid ring. Inspired by the success of 6-aryl-2-picolinate herbicides, scientists have designed and synthesized novel compounds by replacing the chlorine atom at this position with more complex moieties, such as substituted pyrazole rings. mdpi.com This approach aims to discover new molecules with potent herbicidal activity. mdpi.com

For instance, one study focused on creating a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. nih.govmdpi.com The design strategy involved introducing a phenyl-substituted pyrazole at the 6-position of the picolinic acid skeleton. mdpi.com The bioactivity of these new derivatives was then assessed by testing their ability to inhibit the root growth of Arabidopsis thaliana, a model plant in herbicide research. nih.govmdpi.com

The findings from these studies have demonstrated that specific substitutions on the aryl group of the pyrazole moiety can lead to a dramatic increase in herbicidal efficacy.

Detailed Research Findings

In a study exploring 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, several compounds exhibited significantly higher bioactivity than existing commercial herbicides. nih.gov The introduction of a trifluoromethyl (-CF3) group on the pyrazole ring and different substituents on the phenyl ring at the 5-position of the pyrazole led to varied inhibitory activity.

Below are the results for the inhibition of Arabidopsis thaliana root growth for selected compounds from this study.

Table 1: Bioactivity of 4-Amino-3,5-dichloro-6-(5-aryl-pyrazolyl)-2-picolinic Acid Derivatives

| Compound ID | R1 (at pyrazole 3-position) | R2 (at phenyl 4-position) | IC50 (µM) for A. thaliana |

|---|---|---|---|

| V-6 | -CF3 | -F | 0.0092 |

| V-7 | -CH3 | -Cl | 0.0028 |

| V-8 | -CF3 | -Cl | 0.0075 |

| V-14 | -CHF2 | -Br | 0.038 |

| V-15 | -CF3 | -Br | 0.0071 |

| Picloram | N/A | N/A | 0.14 |

The data reveals that compound V-7 , with a methyl group on the pyrazole ring and a chlorine atom on the phenyl group, had an IC50 value of 0.0028 µM. nih.govmdpi.com This was approximately 45 times more potent than the commercial herbicide halauxifen-methyl. nih.gov Molecular docking analyses suggested that compound V-7 binds more effectively to the AFB5 receptor than the parent compound, picloram. nih.gov Furthermore, greenhouse tests indicated that compound V-8 showed better post-emergence herbicidal activity against broadleaf weeds than picloram at equivalent application rates, while also demonstrating safety for crops like corn, wheat, and sorghum. nih.govmdpi.com

Another research avenue has explored the introduction of a fluorine atom at the 5-position of the picolinic acid ring, leading to the design of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. nih.gov This bioisosteric replacement of chlorine with fluorine can alter the molecule's physicochemical properties and biological activity. nih.gov Testing of these S-series compounds revealed that many had superior inhibitory effects on A. thaliana root growth compared to picloram, and some even surpassed the newer herbicide, florpyrauxifen. nih.gov

For example, at a concentration of 0.5 µmol/L, compound S202 from this series showed a 78.4% inhibition of A. thaliana root growth, whereas florpyrauxifen achieved only 33.8% inhibition. nih.gov

These studies underscore the effectiveness of rational molecular design and the synthesis of novel derivatives as a powerful strategy for discovering next-generation herbicides with enhanced bioactivity based on the picolinic acid scaffold. nih.govmdpi.comnih.gov

Applications of 4,6 Dichloropicolinic Acid in Synthetic Organic Chemistry

Role as a Key Intermediate in Agrochemical Synthesis

Chlorinated picolinic acid derivatives are a well-established class of compounds in the agrochemical industry, primarily used as herbicides. For instance, related isomers such as 3,6-dichloropicolinic acid (Clopyralid) and 4-amino-3,6-dichloropicolinic acid (Aminopyralid) are active ingredients in commercial herbicides used to control broadleaf weeds researchgate.netresearchgate.netnih.gov. These compounds function as synthetic auxins, a type of plant growth regulator nih.gov.

While the herbicidal applications of its isomers are extensively documented, the specific role of 4,6-dichloropicolinic acid as a direct intermediate in major commercial agrochemicals is less prominent in publicly available research. However, its structural similarity to these active compounds suggests its potential as a foundational molecule for the development of new plant protection agents. The presence of the picolinic acid scaffold is crucial for herbicidal activity in this chemical family, and the chlorine substituents significantly influence the molecule's efficacy and selectivity. Therefore, this compound remains a compound of interest for researchers synthesizing and screening new potential agrochemicals.

Synthetic Precursor for Picolinic Acid Derivatives

The chemical structure of this compound makes it an excellent starting material for creating a diverse array of picolinic acid derivatives. The reactivity of the chloro substituents and the carboxylic acid group can be selectively exploited to build new molecules.

The chlorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of one or both chlorine atoms by various nucleophiles, a common strategy for derivatizing similar heterocyclic compounds like 4,6-dichloropyrimidines researchgate.netmdpi.com. This reactivity enables the introduction of a wide range of functional groups, including:

Amines: Reaction with primary or secondary amines can yield aminopicolinic acid derivatives.

Alcohols: Alkoxides or phenoxides can displace the chlorine atoms to form ether linkages.

Thiols: Thiolates can be used to introduce sulfur-containing moieties.

Simultaneously, the carboxylic acid group at the 2-position provides another site for modification. Standard organic reactions can be used to convert the carboxylic acid into other functional groups, such as:

Esters: Esterification with various alcohols.

Amides: Amidation with primary or secondary amines.

Acid chlorides: Conversion using reagents like thionyl chloride, which creates a more reactive intermediate for further synthesis nih.gov.

This dual reactivity allows for a stepwise and controlled synthesis, making this compound a versatile precursor for generating libraries of novel picolinic acid derivatives for further research and application.

| Reactive Site | Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|---|

| C4 or C6 Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Amines (R₂NH) | Amino-substituted Picolinic Acid |

| C4 or C6 Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Alcohols/Alkoxides (ROH/RO⁻) | Alkoxy-substituted Picolinic Acid |

| C4 or C6 Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Thiols/Thiolates (RSH/RS⁻) | Thioether-substituted Picolinic Acid |

| Carboxylic Acid (-COOH) | Esterification | Alcohols (R'OH) | Picolinate Ester |

| Carboxylic Acid (-COOH) | Amidation | Amines (R'₂NH) | Picolinamide |

Development of Novel Heterocyclic Compounds

Beyond simple derivatization, this compound serves as a scaffold for the construction of more complex, fused heterocyclic systems. The two chlorine atoms can act as anchor points for reactions with bidentate nucleophiles (molecules with two nucleophilic centers), leading to the formation of new rings fused to the original pyridine core.

This strategy is effectively used with related di-chloro heterocyclic compounds. For example, bis(4,6-dichloropyrimidin-5-yl)zinc is used in Negishi cross-coupling reactions to build polycyclic systems like 7-deazapurines nih.gov. A similar approach could be envisioned for this compound, where reaction with a dinucleophile, such as a diamine or a diol, could lead to the formation of bicyclic or tricyclic heterocyclic structures. Such reactions are fundamental in synthetic chemistry for accessing novel ring systems that may possess unique chemical and biological properties.

Applications in Pharmaceutical Intermediate Synthesis

The pyridine ring is a common structural motif found in a vast number of pharmaceutical drugs. Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it a privileged scaffold in medicinal chemistry. As a substituted pyridine, this compound is a valuable intermediate for the synthesis of potential pharmaceutical agents echemi.comzlchemi.com.